molecular formula C14H10N6OS3 B2621175 N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891101-90-9

N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2621175
CAS No.: 891101-90-9
M. Wt: 374.46
InChI Key: HGPCLMNZQUOKHA-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-2-yl group and at position 3 with a sulfanyl-linked acetamide moiety bearing a 1,3-thiazol-2-yl terminal group. The thiophene and thiazole substituents may enhance π-π stacking and hydrogen-bonding interactions with biological targets, while the sulfanyl bridge contributes to metabolic stability .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS3/c21-12(16-13-15-5-7-23-13)8-24-14-18-17-11-4-3-9(19-20(11)14)10-2-1-6-22-10/h1-7H,8H2,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCLMNZQUOKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. In vitro studies have shown promising results when compared to standard chemotherapeutics such as cisplatin. For instance, derivatives of 1,3,4-thiadiazoles have been synthesized and tested for their potential as antitumor agents, revealing a mechanism of action that may involve inhibition of key enzymes in cancer metabolism .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiourea derivatives and related compounds have demonstrated activity against a range of bacteria and fungi. A study on 1,2,4-triazole derivatives indicated that certain compounds exhibited potent antibacterial effects against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The thiazole and triazole frameworks are known to enhance the bioactivity of these compounds through various mechanisms, including disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Activity

Compounds similar to N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have been investigated for their anti-inflammatory properties. The thiazole ring is often associated with the modulation of inflammatory pathways. Research has shown that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Research indicates that thiazole and triazole derivatives can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. Structure activity relationship studies have revealed that modifications to the thiophene and triazole moieties can significantly affect the compound's potency against different biological targets .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

StudyFindings
Saeed et al. (2008)Identified thiazole derivatives with high anticancer activity against HepG-2 cells.
Xu et al. (2004)Demonstrated antibacterial activity of thiourea derivatives against resistant strains.
Yan & Xue (2008)Reported significant anti-inflammatory effects in animal models using similar compounds.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and similar acetamide derivatives:

Compound Name / ID Core Structure Substituents (R1, R2) Key Functional Groups Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine R1: Thiophen-2-yl; R2: 1,3-thiazol-2-yl Sulfanyl, acetamide -
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-Methylphenyl; R2: 5-methyl-1,3,4-thiadiazol-2-yl Sulfanyl, acetamide, thiadiazole
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-triazole R1: Pyridin-3-yl; R2: 4-(6-methylbenzothiazol) Sulfanyl, acetamide, benzothiazole
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide [1,2,4]triazino[2,3-c]quinazoline R1: Methyl; R2: 5-isobutyl-1,3,4-thiadiazol-2-yl Thioether, acetamide, thiadiazole

Key Observations :

  • The target compound’s triazolo[4,3-b]pyridazine core is distinct from the thieno-pyrimidinone () and triazinoquinazoline () systems, which may alter electronic properties and binding affinities.
  • Sulfanyl-acetamide linkages are conserved across analogs, suggesting a common pharmacophore for interactions with cysteine residues or metal ions in enzymes .

Physicochemical and Spectral Data

  • Melting Points: Analogs with rigid cores (e.g., triazinoquinazoline in ) exhibit higher melting points (262–270°C) compared to flexible systems, suggesting the target compound may similarly display high thermal stability .
  • Spectroscopy : IR and NMR data for analogs (e.g., ) confirm acetamide C=O stretches (~1650–1700 cm⁻¹) and thiazole/triazole proton resonances (δ 7.5–8.5 ppm in ¹H NMR) .

Q & A

Q. What are the optimized synthetic routes for N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Thioether linkage formation : Reacting a triazolopyridazine-thiol intermediate with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
  • Heterocyclic coupling : Utilizing Suzuki-Miyaura cross-coupling for introducing the thiophen-2-yl group to the pyridazine core, requiring Pd catalysts and optimized solvent systems (e.g., toluene/EtOH) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity .

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

  • X-ray crystallography : Determines bond lengths, angles, and molecular packing (e.g., C–S bond lengths in the thioether linkage at ~1.81 Å) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals include δ ~7.8–8.2 ppm (thiophene protons) and δ ~170 ppm (acetamide carbonyl) .
    • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C–S vibration) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme inhibition assays : Use recombinant kinases or proteases (e.g., EGFR or COX-2) with fluorogenic substrates to measure IC₅₀ values .
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
  • Molecular docking : AutoDock Vina predicts binding modes to target proteins (e.g., triazolopyridazine interactions with ATP-binding pockets) .

Advanced Research Questions

Q. How can reaction mechanisms for sulfanyl bridge formation be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., thiolate anion formation in basic media) .
  • Isotope labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation via mass spectrometry .
  • DFT calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to model nucleophilic substitution at the pyridazine C3 position .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • SAR analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups) on activity using matched molecular pairs .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. What strategies optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
  • pH stability profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–9 to identify labile bonds (e.g., acetamide hydrolysis) .
  • Lyophilization : Formulate as a lyophilized powder with mannitol for long-term storage .

Q. How can computational models predict SAR for derivatives?

Methodological Answer:

  • QSAR modeling : Use Gaussian or MOE to correlate descriptors (e.g., HOMO/LUMO energies, logP) with bioactivity .
  • Free-energy perturbation (FEP) : Simulate substituent modifications (e.g., thiazole-to-oxazole swaps) to estimate ΔΔG binding .
  • ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., CYP inhibition risk) .

Q. What advanced techniques characterize degradation pathways?

Methodological Answer:

  • LC-HRMS/MS : Identify degradation products (e.g., sulfoxide or triazole ring-opened species) under oxidative stress .
  • Solid-state NMR : Monitor crystallinity loss during thermal degradation .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to study photolytic cleavage of the thioether bond .

Methodological Resources

  • Synthetic Protocols : Safonov (2020) for thioacetamide coupling ; Dow AgroSciences (2008) for triazolopyridazine functionalization .
  • Structural Tools : Pavlo Zadorozhnii (2015) for X-ray parameters ; Nayak (2013) for NMR benchmarks .
  • Computational Guides : Khalil (2012) for docking protocols ; for QSAR workflows .

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